2-Azido-1-(3-fluorophenyl)ethanone
Overview
Description
2-Azido-1-(3-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H6FN3O . It is a remarkable compound extensively utilized in diverse scientific investigations. It acts as a versatile precursor for synthesizing various organic compounds, enabling breakthroughs in drug development, materials science, and chemical biology.
Molecular Structure Analysis
The crystal structure of the compound is stabilized by C—H⋯O hydrogen bonds, which link the molecules into chains running parallel to the a-axis .Chemical Reactions Analysis
Azides, such as this compound, are often used in click chemistry approaches due to their reactivity . They can participate in cycloaddition reactions .Scientific Research Applications
Synthesis and Characterization
- A study by Govindhan et al. (2017) explored the synthesis of a compound using 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material. This research focused on the spectroscopic characterization and the analysis of thermal stability, providing insights into the structural and stability aspects of compounds derived from 2-Azido-1-(3-fluorophenyl)ethanone (Govindhan et al., 2017).
Antimicrobial Activity
- Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, a closely related compound, evaluating their antimicrobial activity. This highlights the potential use of similar compounds in antimicrobial applications (Nagamani et al., 2018).
Enantioselective Synthesis
- Research conducted in 2022 on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmaceutical agents, used 1-(4-fluorophenyl)ethanone, which shares a similar structure with this compound. This work demonstrates the significance of these compounds in producing enantiomerically pure pharmaceutical intermediates (ChemChemTech, 2022).
Photochemistry and Molecular Structure
- The study of the photochemistry and crystal structures of compounds related to this compound provides valuable information on their photochemical properties and structural conformations, which can be critical in designing materials for optical applications (Fu et al., 1998).
Molecular Docking Studies
- Research by Mary et al. (2015) investigated the molecular structure and docking studies of a compound with structural similarities to this compound. Such studies are crucial for understanding how these compounds interact with biological targets, which is important in drug design and discovery (Mary et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes in the presence of a catalyst to form a class of compounds known as triazoles . Triazoles have been found to exhibit various biological activities .
Mode of Action
The mode of action of 2-Azido-1-(3-fluorophenyl)ethanone involves the azide group. The azide group is highly reactive and can participate in various chemical reactions . For instance, the nucleophilic nitrogen of a primary amine can attack the terminal nitrogen of the azido moiety to form an intermediate, which can then undergo further reactions .
Biochemical Pathways
It’s worth noting that azides and their derivatives have been used in the synthesis of various biologically active compounds, including quinolines , which are known to interact with multiple biochemical pathways.
Properties
IUPAC Name |
2-azido-1-(3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVHPDIWMTLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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